molecular formula C13H12N6O2S B2528929 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034381-85-4

2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2528929
CAS No.: 2034381-85-4
M. Wt: 316.34
InChI Key: RAPVOOZZIQXGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex synthetic compound designed for advanced medicinal chemistry and drug discovery research. It features a multifaceted molecular architecture that incorporates a pyridazinone core linked via an acetamide bridge to a 1,2,3-triazole moiety bearing a thiophene ring. This structure combines several pharmacologically significant heterocycles, making it a valuable scaffold for probing biological targets and structure-activity relationships. The pyridazinone core is a recognized structural motif in bioactive compounds . The 1,2,3-triazole ring serves as a stable linker that can mimic amide bonds, participate in hydrogen bonding, and improve solubility and metabolic stability, which is advantageous for optimizing the pharmacokinetic properties of lead compounds . Furthermore, the inclusion of the thiophene heterocycle, a common feature in active pharmaceutical ingredients, adds to the potential for diverse interactions with enzymatic targets. The primary research application of this compound is as a key intermediate or a lead structure in the design and synthesis of novel therapeutic agents. Its complex structure suggests potential for use in high-throughput screening campaigns and as a building block in constructing diverse chemical libraries for probing various biological pathways, including those relevant to oncology and infectious diseases. Researchers will find this compound particularly useful for projects aimed at developing small molecule inhibitors or modulators of protein-protein interactions. This product is supplied for Non-Human Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c20-11(9-18-12(21)3-1-5-15-18)14-7-10-8-19(17-16-10)13-4-2-6-22-13/h1-6,8H,7,9H2,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPVOOZZIQXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common route includes:

  • Preparation of the Pyridazinone Core: Starting from suitable pyridazine derivatives, the core structure is synthesized through various oxidation or reduction reactions.

  • Introduction of the Triazole Ring: This is achieved using click chemistry, which involves the reaction of azides with alkynes under copper catalysis to form the triazole ring.

  • Attachment of the Thiophene Moiety: The thiophene unit is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.

  • Final Assembly: The intermediate compounds are then coupled to form the final acetamide product through amide bond formation, typically using reagents such as carbodiimides or anhydrides.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound might be streamlined by optimizing reaction conditions, such as solvent choice, temperature, and catalyst loadings, to ensure high yield and purity. Continuous flow chemistry and automation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The pyridazinone core may be susceptible to further oxidation under strong oxidizing agents.

  • Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.

  • Substitution: The thiophene and triazole rings allow for electrophilic or nucleophilic substitution reactions, providing pathways for further functionalization.

Common Reagents and Conditions:

  • Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substituting Reagents: Electrophiles like halides or nucleophiles like amines can be used.

Major Products Formed: The reactions can produce various substituted derivatives of the original compound, potentially altering its chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit various cancer cell lines effectively. A study evaluated the anticancer activity of related compounds, reporting percent growth inhibition (PGI) values ranging from 51.88% to 86.61% against different cell lines such as SNB-19 and OVCAR-8 .

Case Study: Anticancer Efficacy

A compound structurally similar to 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide was tested for its anticancer activity using the NCI/ADR-RES assay, showing promising results that warrant further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structural components can enhance lipophilicity, facilitating cellular penetration and improving efficacy against various pathogens. Studies have documented the antimicrobial activity of similar compounds against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .

Data Table: Antimicrobial Activity

Compound StructureMicrobial StrainInhibition Zone (mm)
Compound ABacillus cereus20
Compound BE. coli15
Compound CCandida albicans18

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

Compared to other compounds with similar structures, 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide offers unique benefits:

  • Enhanced Reactivity: The combination of the pyridazinone, triazole, and thiophene units may enhance its chemical reactivity and versatility.

  • Biological Activity: Its distinct structure could result in unique biological activities not seen with similar compounds.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone and Acetamide Moieties

The pyridazinone-acetamide scaffold is prevalent in drug discovery. Key analogues include:

Compound Name Substituents on Pyridazinone Acetamide-Linked Group Molecular Weight (g/mol) Key Reference
Target Compound None (6-oxo) 1-(Thiophen-2-yl)-1H-1,2,3-triazole 367.4
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) 3-Methyl, 4-(methylthio)benzyl 4-Bromophenyl 472.4 (C₂₁H₂₀BrN₃O₂S)
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) 3-Methyl, 4-(methylthio)benzyl 4-Iodophenyl 519.3 (C₂₁H₂₀IN₃O₂S)
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (3) 3-Phenyl Phenethyl 351.4 (C₂₁H₂₁N₃O₂)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (9) Quinazoline-dione 2-(3-Fluorophenyl)ethyl 341.3 (C₁₈H₁₅FN₃O₃)

Key Observations :

  • Substituent Diversity: The target compound lacks alkyl/aryl substituents on the pyridazinone ring, unlike analogues in (e.g., 3-methyl and benzyl groups) .
  • Triazole-Thiophene Linkage : The 1,2,3-triazole-thiophene system in the target compound is distinct from the bromophenyl/iodophenyl groups in or phenethyl groups in . Triazole-thiophene hybrids are associated with improved pharmacokinetic profiles due to enhanced π-π stacking and metabolic stability .

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The triazole-thiophene moiety may enhance aqueous solubility compared to bromophenyl/iodophenyl analogues () due to polarizable sulfur atoms . Additionally, triazoles resist oxidative degradation, improving metabolic stability .
  • Molecular Weight : The target compound (367.4 g/mol) falls within the "drug-like" range (≤500 g/mol), unlike bulkier analogues in (e.g., 8a: 472.4 g/mol), which may face bioavailability challenges .

Biological Activity

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide , identified by its CAS number 2034538-39-9, is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N5O2SC_{15}H_{13}N_{5}O_{2}S, with a molecular weight of 327.4 g/mol. Its structure features a pyridazine ring fused with a thiophene and a triazole moiety, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyridazine and triazole structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of This compound have been investigated in various studies:

Anti-inflammatory Activity

A study conducted by Badawi et al. (2023) evaluated similar pyridazine derivatives for their inhibitory effects on cyclooxygenase (COX) enzymes. The results indicated that certain derivatives exhibited potent COX-2 inhibition with IC50 values in the sub-micromolar range, suggesting potential applications in treating inflammatory conditions .

Antimicrobial Properties

Pyridazine derivatives have also been reported to possess antimicrobial activity. For instance, compounds similar to This compound demonstrated effectiveness against various bacterial strains. The mechanisms typically involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research has shown that pyridazine derivatives can modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, compounds that target MYC oncogene expression have been highlighted for their therapeutic potential against cancer .

Case Studies and Experimental Findings

Several case studies have explored the biological activity of related compounds:

StudyCompound TestedBiological ActivityKey Findings
Badawi et al. (2023)Pyridazine-based sulfonamidesAnti-inflammatoryPotent COX-2 inhibitors with IC50 values as low as 0.05 mM
Elkaeed et al. (2023)Thiophene-pyridazine derivativesAntimicrobialEffective against multiple bacterial strains; mechanism involves metabolic disruption
Research on MYC modulationPyridazine derivativesAnticancerInhibition of MYC expression linked to reduced tumor growth

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting COX enzymes reduce prostaglandin synthesis, alleviating inflammation.
  • Cell Cycle Regulation : Interaction with signaling pathways modulates cell cycle progression and apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of cellular processes in bacteria leads to cell death.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core via cyclocondensation of diketones with hydrazines. Subsequent functionalization with thiophene and triazole moieties requires coupling agents like EDC/HOBt. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for amide bond formation), and catalyst loading (e.g., Cu(I) for click chemistry). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm connectivity of the pyridazinone, thiophene, and triazole rings. Key signals include the pyridazinone carbonyl at ~168 ppm (C=O) and thiophene protons at 6.8–7.4 ppm .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 428.47) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer: Analogues with pyridazinone-thiophene-triazole scaffolds show:
  • Enzyme Inhibition: IC50_{50} values of 0.8–5.2 µM against human leukocyte elastase (HLE) in fluorogenic assays .
  • Anti-inflammatory Activity: Reduced TNF-α secretion by 40–60% in LPS-stimulated macrophages at 10 µM .
  • Table 1: Comparison of Key Analogues
CompoundTarget ActivityIC50_{50}/EC50_{50}Structural Difference
N-(3-methylbutyl)-derivativeHLE Inhibition1.2 µMAlkyl chain substitution
Fluorinated benzene analogueCOX-2 Inhibition3.5 µMFluorine at para position

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of derivatives targeting specific enzymes?

  • Methodological Answer:
  • Docking: Use AutoDock Vina to model interactions with HLE (PDB: 1H1B). Key binding residues: Val-216 (hydrogen bonding with pyridazinone carbonyl) and His-57 (π-π stacking with thiophene) .
  • MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns. Metrics: RMSD (<2 Å) and binding free energy (MM-PBSA ≤ -30 kcal/mol) .

Q. How can contradictory data on biological activity be resolved (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer:
  • Assay Standardization: Compare buffer conditions (e.g., Tris-HCl vs. PBS affecting HLE activity).
  • Structural Validation: Reconfirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (NOESY for spatial proximity) .
  • Meta-Analysis: Use tools like RevMan to pool data from ≥3 independent studies, applying random-effects models to account for heterogeneity .

Q. What strategies optimize the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability)?

  • Methodological Answer:
  • Solubility Enhancement: Co-solvent systems (PEG-400/water) or salt formation (hydrochloride) improve aqueous solubility (>1 mg/mL required for in vivo studies) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat). If t1/2_{1/2} < 30 min, introduce steric hindrance (e.g., methyl groups on triazole) to reduce CYP450 oxidation .

Q. How do substituents on the triazole and thiophene rings influence structure-activity relationships (SAR)?

  • Methodological Answer:
  • Triazole Modifications: Electron-withdrawing groups (e.g., -NO2_2) enhance HLE affinity by 2-fold but reduce solubility. Use Hammett constants (σ) to predict electronic effects .
  • Thiophene Functionalization: 5-Bromo substitution increases logP (by 0.8) but reduces bioavailability. Balance via QSAR models (e.g., MLR with R2^2 > 0.85) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Methodological Answer:
  • Target Selectivity: The compound may inhibit multiple pathways (e.g., HLE for inflammation, Topoisomerase II for cancer). Use siRNA knockdown to isolate mechanisms .
  • Cell Line Variability: Test across diverse models (e.g., MCF-7 vs. HeLa). IC50_{50} differences >10-fold suggest context-dependent activity .

Experimental Design Tables

Table 2: Recommended Analytical Workflow for Characterization

StepTechniqueParametersPurpose
Purity CheckHPLCC18 column, 1.0 mL/min, 254 nmQuantify impurities (<0.5%)
Structural Confirmation1^1H NMR500 MHz, DMSO-d6_6Assign proton environments
Stability AssessmentTGA/DSCHeating rate 10°C/min, N2_2 flowDetermine decomposition onset

Table 3: Key Synthetic Intermediates and Yields

IntermediateYield (%)Purity (%)Key Reaction Condition
Pyridazinone core6590Reflux in acetic acid, 6 h
Thiophene-triazole conjugate4885Cu(I)-catalyzed click chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.